1,4-Dioxane-d8 1,4-Dioxane-d8 1,4-Dioxane-d8 is a deuterated derivative of 1,4-dioxane. It has an isotopic purity of 99atom%D. It is a standard purity solvent suitable for routine NMR analyses (conducted at ambient temperatures where quality is less critical). It is widely employed as a deuterated standard. It participates as a surrogate standard during the activated carbon SPE (solid-phase extraction) and GC-MS-SIM (gas chromatography-mass spectrometry (GC-MS) in selected ion monitoring (SIM) mode) quantification of 1,4-dioxane in drinking water.

Brand Name: Vulcanchem
CAS No.: 17647-74-4
VCID: VC21040073
InChI: InChI=1S/C4H8O2/c1-2-6-4-3-5-1/h1-4H2/i1D2,2D2,3D2,4D2
SMILES: C1COCCO1
Molecular Formula: C4H8O2
Molecular Weight: 96.15 g/mol

1,4-Dioxane-d8

CAS No.: 17647-74-4

Cat. No.: VC21040073

Molecular Formula: C4H8O2

Molecular Weight: 96.15 g/mol

* For research use only. Not for human or veterinary use.

1,4-Dioxane-d8 - 17647-74-4

Specification

CAS No. 17647-74-4
Molecular Formula C4H8O2
Molecular Weight 96.15 g/mol
IUPAC Name 2,2,3,3,5,5,6,6-octadeuterio-1,4-dioxane
Standard InChI InChI=1S/C4H8O2/c1-2-6-4-3-5-1/h1-4H2/i1D2,2D2,3D2,4D2
Standard InChI Key RYHBNJHYFVUHQT-SVYQBANQSA-N
Isomeric SMILES [2H]C1(C(OC(C(O1)([2H])[2H])([2H])[2H])([2H])[2H])[2H]
SMILES C1COCCO1
Canonical SMILES C1COCCO1

Introduction

Chemical Identity and Structure

1,4-Dioxane-d8 maintains the cyclic ether structure of its non-deuterated counterpart, with the key difference being the replacement of all eight hydrogen atoms with deuterium atoms. This structural modification significantly alters its spectroscopic properties while maintaining similar chemical behavior to regular 1,4-dioxane.

Basic Identifiers

The compound is uniquely identified through various systematic nomenclature systems and registry numbers, providing definitive identification across scientific literature and commercial sources.

IdentifierValue
CAS Number17647-74-4
IUPAC Name2,2,3,3,5,5,6,6-octadeuterio-1,4-dioxane
Molecular FormulaC₄D₈O₂
Molecular Weight96.16 g/mol
InChI KeyRYHBNJHYFVUHQT-SVYQBANQSA-N
PubChem CID87209
MDL NumberMFCD00044239

Common Synonyms

The compound is known by several alternative names in scientific literature and commercial catalogs:

  • 1,4-Dioxane-d8

  • p-Dioxane-d8

  • 2H8-1,4-Dioxane

  • (2H8)-1,4-Dioxane

  • 1,4-Dioxane-[2LH8]

  • Dioxane-d8

Physical and Chemical Properties

1,4-Dioxane-d8 exhibits physical and chemical properties that make it suitable for various analytical applications. Its properties are similar to non-deuterated 1,4-dioxane but with subtle differences due to the isotopic substitution.

Physical Properties

The compound exists as a clear, colorless liquid under standard conditions with the following physical characteristics:

PropertyValue
Physical FormLiquid
Density1.13 g/mL at 25°C
Melting Point12°C
Boiling Point99-101°C
Flash Point54°F (12.2°C)
SolubilityMiscible with water
SensitivityHygroscopic
UN NumberUN1165

These physical properties demonstrate that 1,4-Dioxane-d8 maintains similar physical behavior to its non-deuterated analog, though with slight variations in precise measurements due to the isotopic substitution .

Spectroscopic Properties

The deuterium substitution in 1,4-Dioxane-d8 creates distinct spectroscopic properties that make it valuable for analytical applications:

  • In NMR spectroscopy, the compound shows characteristic deuterium signals

  • In mass spectrometry, it exhibits a mass shift of M+8 compared to regular 1,4-dioxane

  • Key mass spectral ions appear at m/z 96 (compared to m/z 88 for non-deuterated dioxane)

Applications and Uses

1,4-Dioxane-d8 serves multiple functions across scientific and industrial applications, with particularly important roles in analytical chemistry and spectroscopy.

NMR Spectroscopy Applications

As a deuterated solvent, 1,4-Dioxane-d8 offers significant advantages in NMR studies:

  • Functions as a solvent for NMR spectroscopy, particularly for samples requiring an ethereal medium

  • Minimizes background hydrogen signals, enhancing spectrum clarity and resolution

  • Serves as a standard purity solvent suitable for routine NMR analyses conducted at ambient temperatures

  • Enables precise measurements of concentration and purity of samples in quantitative NMR studies

Analytical Chemistry Applications

The compound plays crucial roles in various analytical procedures:

  • Acts as an internal standard in isotope dilution methods

  • Serves as a surrogate standard during activated carbon solid-phase extraction (SPE)

  • Used in gas chromatography-mass spectrometry (GC-MS) in selected ion monitoring (SIM) mode for quantification of 1,4-dioxane in drinking water

  • Helps in accurate determination of molecular weights and structures in mass spectrometry studies

  • Facilitates identification of complex reaction mechanisms and tracking of molecules in chemical processes

Industrial Applications

Beyond its analytical uses, 1,4-Dioxane-d8 serves important industrial functions:

  • Acts as a stabilizer for 1,1,1-trichloroethane

  • Used in chemical research as a stable isotopic labeling compound

  • Employed as a reference material in various quality control processes

Analytical Methods Involving 1,4-Dioxane-d8

Scientific literature documents several analytical methodologies that utilize 1,4-Dioxane-d8, particularly in environmental analysis and chemical quantification.

Headspace-GC/MS Analysis

1,4-Dioxane-d8 serves as an effective internal standard in headspace gas chromatography-mass spectrometry methods:

  • Added to samples at known concentrations (typically 1 ppm)

  • Enables quantitation of target analyte 1,4-dioxane through isotope dilution

  • Characteristic SIM ion at m/z 96 provides selective detection

  • Typically exhibits retention times around 2.22-2.25 minutes under standard GC conditions

  • Allows for correction of matrix effects and recovery variations

Solid Phase Microextraction (SPME) Methods

The compound also functions effectively in SPME techniques coupled with GC/MS:

  • Added as deuterated internal standard to all samples, controls, and calibrators

  • Enables accurate quantitation across a linear range from 10 to 20,000 ng/g (ppb)

  • Contributes to method detection limits as low as 0.01-0.05 ppb depending on instrumentation

  • Helps maintain analytical accuracy in continuing calibration checks

Hazard CategoryDetail
GHS H StatementH225-H351-H319-H335
Physical HazardsHighly flammable liquid and vapor (H225)
Health HazardsSuspected of causing cancer (H351)
Causes serious eye irritation (H319)
May cause respiratory irritation (H335)
SupplierProduct DescriptionPackage SizePrice Range (as of 2025)
Thermo Scientific Chemicals1,4-Dioxane-d8, 99% (Isotopic)1 gNot specified
Santa Cruz Biotechnology1,4-Dioxane-d81 g
5 g
$167.00
$351.00
Spectrum Chemical1,4-Dioxane-d8, 99 Atom Percent DVariableStarting at $765.80
Sigma-Aldrich1,4-Dioxane-d8 D = 99atomVariableNot specified

These offerings typically maintain the 99 atom% D isotopic purity standard, making them suitable for most analytical applications requiring deuterated dioxane .

The compound's physical and chemical properties closely mirror those of regular 1,4-dioxane, with appropriate adjustments for the mass difference resulting from deuterium substitution. This similarity in behavior, coupled with its distinct spectroscopic signature, makes it an ideal internal standard and reference compound.

Despite its utility, users must recognize the associated hazards, which parallel those of non-deuterated dioxane, including flammability and potential carcinogenicity. Proper handling and safety protocols must be observed when working with this compound.

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